molecular formula C17H19FN2O4S2 B2400320 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1798033-92-7

2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2400320
CAS No.: 1798033-92-7
M. Wt: 398.47
InChI Key: SPMRYLSVWONIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a useful research compound. Its molecular formula is C17H19FN2O4S2 and its molecular weight is 398.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound has a complex structure characterized by the following features:

  • Molecular Formula : C17H18FNO5S
  • Molecular Weight : Approximately 399.5 g/mol
  • CAS Number : 1448030-77-0

The structural integrity and properties of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC17H18FNO5S
Molecular Weight399.5 g/mol
CAS Number1448030-77-0
Functional GroupsSulfonyl, Carbonyl

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide moiety is known for its ability to inhibit specific enzymes, which may contribute to its therapeutic efficacy.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes such as carbonic anhydrase or dihydrofolate reductase, which are critical in various metabolic pathways.
  • Receptor Modulation : The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, possibly influencing neurological pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse pharmacological activities, including:

  • Antitumor Activity : Studies have shown that sulfonamide derivatives can inhibit tumor growth in various cancer models.
  • Antimicrobial Properties : This class of compounds often demonstrates effectiveness against bacterial pathogens.

Case Studies:

  • Antitumor Efficacy : A study evaluated the effect of a related sulfonamide on human cancer cell lines, demonstrating significant inhibition of cell proliferation (IC50 values in the low micromolar range) .
  • Antimicrobial Activity : Another investigation explored the antimicrobial properties of similar compounds against resistant bacterial strains, showing promising results in vitro .

Research Findings

Recent studies have focused on the quantitative structure-activity relationship (QSAR) of sulfonamide derivatives, including our compound of interest. These studies provide insights into how structural modifications influence biological activity.

Key Findings:

  • Structure-Activity Relationship : Modifications to the piperidine and sulfonyl groups significantly affect potency and selectivity against target enzymes.
  • Thermal Stability Analysis : Thermal gravimetric analysis (TGA) indicates that these compounds maintain stability under physiological conditions, which is crucial for therapeutic applications .

Properties

IUPAC Name

2-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-19-16(21)10-26(23,24)13-4-6-20(7-5-13)17(22)15-9-11-8-12(18)2-3-14(11)25-15/h2-3,8-9,13H,4-7,10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMRYLSVWONIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.